molecular formula C26H24N2O3 B10976144 2-(2,4-dimethoxyphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide

2-(2,4-dimethoxyphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide

Cat. No.: B10976144
M. Wt: 412.5 g/mol
InChI Key: CISIPSLLRUCEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-DIMETHOXYPHENYL)-N-(2-PHENYLETHYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines a quinoline core with phenylethyl and dimethoxyphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHOXYPHENYL)-N-(2-PHENYLETHYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and high yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIMETHOXYPHENYL)-N-(2-PHENYLETHYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated analogs .

Scientific Research Applications

2-(2,4-DIMETHOXYPHENYL)-N-(2-PHENYLETHYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-DIMETHOXYPHENYL)-N-(2-PHENYLETHYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-(2,4-DIMETHOXYPHENYL)-N-(2-PHENYLETHYL)-4-QUINOLINECARBOXAMIDE analogs with different substituents on the quinoline core.
  • Other quinoline derivatives with similar structural features.

Uniqueness

The uniqueness of 2-(2,4-DIMETHOXYPHENYL)-N-(2-PHENYLETHYL)-4-QUINOLINECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H24N2O3/c1-30-19-12-13-21(25(16-19)31-2)24-17-22(20-10-6-7-11-23(20)28-24)26(29)27-15-14-18-8-4-3-5-9-18/h3-13,16-17H,14-15H2,1-2H3,(H,27,29)

InChI Key

CISIPSLLRUCEEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=CC=C4)OC

Origin of Product

United States

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